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Compound of Interest

Compound Name:
2-bromo-1-pyrimidin-4-yl-ethanone

Hydrobromide

Cat. No.: B1280672 Get Quote

Technical Guide: 2-bromo-1-pyrimidin-4-yl-
ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative

synthesis protocol, and the potential biological significance of 2-bromo-1-pyrimidin-4-yl-
ethanone hydrobromide. This document is intended to serve as a valuable resource for

researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties
2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a heterocyclic ketone with potential

applications as a building block in organic synthesis and as a biologically active agent. Below is

a summary of its key quantitative data.
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Property Value Reference

Molecular Weight 281.94 g/mol [1]

Molecular Formula C₆H₆Br₂N₂O [1]

CAS Number 845267-57-4 [1]

Purity Typically ≥95% [1]

Physical Form Solid

IUPAC Name
2-bromo-1-(pyrimidin-4-

yl)ethan-1-one hydrobromide
[1]

Experimental Protocol: Synthesis
While a specific literature procedure for the synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone
hydrobromide was not identified, a general and environmentally benign protocol for the α-

bromination of acetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation

can be adapted. This method offers high yields and reduced reaction times.

Reaction Scheme:

Materials:

1-(pyrimidin-4-yl)ethan-1-one

N-Bromosuccinimide (NBS)

Water (deionized)

Ultrasonic bath (18-25 kHz, 300 W)

Magnetic stirrer and stir bar

Round-bottom flask

Thin Layer Chromatography (TLC) apparatus
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Silica gel for column chromatography

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 1-(pyrimidin-4-yl)ethan-1-one (1.0 eq) in water.

Add N-bromosuccinimide (1.0 eq) to the solution.

Place the flask in an ultrasonic bath and irradiate at 18-25 kHz with a power of 300 W.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion of the reaction (typically within 15-20 minutes), transfer the reaction mixture

to a separatory funnel.

Extract the product with a suitable organic solvent, such as ethyl acetate.

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-

(pyrimidin-4-yl)ethan-1-one.

For the hydrobromide salt, the purified product can be treated with a solution of HBr in a

suitable solvent.

Potential Biological Activity and Signaling Pathway
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While the specific biological target of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is

not definitively established in the available literature, compounds with similar structural motifs

are known to act as inhibitors of various kinases. One such prominent target is the

Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 is a key signaling node in inflammatory pathways. It is a member of the mitogen-

activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the activation

of NF-κB and p38/JNK signaling pathways in response to stimuli such as tumor necrosis factor

(TNF) and lipopolysaccharide (LPS)[1]. The inhibition of TAK1 is a promising therapeutic

strategy for inflammatory diseases and certain types of cancer[1][2].

Below is a diagram illustrating the central role of TAK1 in inflammatory signaling and the points

of intervention by a potential inhibitor.
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Caption: TAK1 signaling pathway and potential inhibition.

The inhibition of TAK1 by a molecule like 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide
could block the downstream activation of both the NF-κB and p38/JNK pathways, thereby

reducing the expression of inflammatory genes. This makes it a compound of interest for

further investigation in the context of inflammatory diseases and oncology.

Experimental Workflow for Target Validation
To ascertain if 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide indeed inhibits TAK1, a

structured experimental workflow is necessary.
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Caption: Experimental workflow for TAK1 inhibitor validation.
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This workflow outlines a logical progression from compound synthesis to in vivo testing,

allowing for a thorough evaluation of the compound's potential as a TAK1 inhibitor.

Disclaimer: This document is for informational purposes only and is intended for use by

qualified professionals. The synthesis protocol provided is a general adaptation and should be

performed with appropriate safety precautions in a laboratory setting. The biological activity

described is based on the structural class of the compound and requires experimental

validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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